Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate
Description
Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate is a synthetic organic compound characterized by a propanoate ester backbone with two distinct substituents: a 4-bromophenyl group and a 4-methoxyphenyl sulfonamide moiety. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to electronic modulation and solubility.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S/c1-23-14-7-9-15(10-8-14)25(21,22)19-16(11-17(20)24-2)12-3-5-13(18)6-4-12/h3-10,16,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDPCIMDZLCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Analogs Identified in Evidence:
Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate Substituent: Thiophene-2-sulfonamide replaces the 4-methoxyphenyl sulfonamide. Suppliers: 3 (indicates moderate commercial interest) .
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate Substituent: 2-Fluorobenzoyl amide instead of sulfonamide. Suppliers: 5 (higher commercial availability) .
Methyl 3-(4-Methylbenzenesulfonamido)propanoate Substituent: 4-Methylbenzenesulfonamide and lacks the bromophenyl group. Physicochemical Data: LogP = 2.31, PSA = 80.85 Ų. These values suggest moderate hydrophobicity and polarity, differing from the target compound due to the absence of bromine .
(S)-Methyl 3-acetamido-3-(4-methoxyphenyl)propanoate Substituent: Acetamido group replaces sulfonamide; retains the 4-methoxyphenyl group.
Physicochemical and Commercial Comparison
| Compound Name | CAS Number | Molecular Weight | LogP | PSA (Ų) | Suppliers | Key Structural Difference |
|---|---|---|---|---|---|---|
| Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate | Not provided | ~428.26* | N/A | N/A | N/A | Reference compound |
| Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate | 383148-25-2 | 429.30 | N/A | N/A | 3 | Thiophene sulfonamide |
| Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate | 383148-21-8 | 407.24 | N/A | N/A | 5 | 2-Fluorobenzoyl amide |
| Methyl 3-(4-Methylbenzenesulfonamido)propanoate | 62456-75-1 | 257.31 | 2.31 | 80.85 | N/A | 4-Methylbenzenesulfonamide, no bromophenyl |
| (S)-Methyl 3-acetamido-3-(4-methoxyphenyl)propanoate | 434957-82-1 | 251.28 | N/A | N/A | Listed | Acetamido, 4-methoxyphenyl, stereospecific (S) |
*Molecular weight calculated based on formula C₁₇H₁₇BrNO₅S.
Key Observations:
- Commercial Availability : Analogs with fluorobenzoyl or thiophene sulfonamide groups have higher supplier numbers (5 and 3, respectively), suggesting greater industrial relevance .
- Polarity: Methyl 3-(4-Methylbenzenesulfonamido)propanoate has a PSA of 80.85 Ų, indicating significant polarity due to the sulfonamide group. The target compound likely shares this trait but may exhibit altered solubility due to bromine and methoxy substituents .
- Stereochemistry : Enantiomers like (S)- and (R)-methyl 3-acetamido derivatives () highlight the role of chirality in biological activity, though data on the target compound’s stereochemistry are absent .
Implications for Research and Development
The structural variations among these analogs provide a framework for structure-activity relationship (SAR) studies. For instance:
- Electron-Withdrawing Groups : Bromine and fluorine may enhance binding to electron-rich enzyme active sites.
- Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could influence target selectivity .
- Supplier Data : Compounds with higher supplier numbers (e.g., 5 for the fluorobenzoyl analog) may indicate easier synthesis or broader applicability .
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